4-Fluoro-2-methoxybenzonitrile
Overview
Description
4-Fluoro-2-methoxybenzonitrile is a chemical compound with the molecular formula C8H6FNO. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 2nd position. The nitrile group is attached to the benzene ring .Physical and Chemical Properties Analysis
This compound is an off-white crystalline solid. It has a melting point of 75 °C and a predicted boiling point of 239.2±20.0 °C. The predicted density is 1.18±0.1 g/cm3 .Scientific Research Applications
Energetic and Structural Studies : The standard molar enthalpies of formation, vaporization, or sublimation of 4-fluorobenzonitrile were derived from combustion energies and high-temperature calorimetry. This study provides insights into the thermodynamic properties of compounds like 4-Fluoro-2-methoxybenzonitrile (M. Ribeiro da Silva et al., 2012).
Arylation of Fluorinated Benzonitriles : Phenylation of fluorobenzonitriles using benzonitrile radical anions in liquid ammonia was demonstrated. This process is significant for creating fluorinated cyanobisarenes, which could be related to the reactivity of this compound (R. Y. Peshkov et al., 2019).
Synthesis of 2-Amino-4-Quinazolinones : Starting from a compound similar to this compound, a series of o-fluorobenzoic acid derivatives and 2-amino-4-quinazolinone derivatives were synthesized. This highlights the potential of this compound in synthesizing heterocyclic compounds (M. Fray et al., 2006).
Synthesis and Anti-tumor Activities : The study explored the synthesis of novel 4-aminoquinazoline derivatives using reactions that could be relevant to manipulating this compound for potential antitumor activities (W. Li, 2015).
Synthesis of Hepatitis B Inhibitor : A method for synthesizing a compound structurally similar to this compound was developed, indicating potential applications in antiviral therapy, particularly against Hepatitis B (A. Ivashchenko et al., 2019).
Radiofluorination for Radiopharmaceuticals : A study on 4-fluorobenzonitrile oxide highlighted its application in radiofluorination, relevant for creating radiopharmaceuticals, which could extend to compounds like this compound (B. Zlatopolskiy et al., 2012).
Safety and Hazards
4-Fluoro-2-methoxybenzonitrile is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It may cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound can undergo reactions under certain conditions , but the exact interactions with its targets remain unclear.
Biochemical Pathways
It’s worth noting that the compound might be involved in the mapk/erk pathway, which plays a crucial role in cellular processes like growth and differentiation.
Pharmacokinetics
Its physical properties such as melting point (75 °c), boiling point (2392±200 °C), and density (118±01 g/cm3) have been documented .
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but further studies are needed to confirm this.
Action Environment
The action of 4-Fluoro-2-methoxybenzonitrile can be influenced by environmental factors such as temperature and pH. For instance, it has been shown to react with aluminum chloride in toluene at 130℃ . Additionally, its storage temperature is typically room temperature , suggesting that it remains stable under these conditions.
Properties
IUPAC Name |
4-fluoro-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKZVIQHCUHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382584 | |
Record name | 4-Fluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191014-55-8 | |
Record name | 4-Fluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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